Triisopentylamine
Overview
Description
Triisopentylamine, also known as Triisoamylamine, is a chemical compound with the linear formula [(CH3)2CHCH2CH2]3N . It has a molecular weight of 227.43 .
Molecular Structure Analysis
The molecular structure of Triisopentylamine is represented by the linear formula [(CH3)2CHCH2CH2]3N . This indicates that the molecule consists of three isopentyl groups attached to a central nitrogen atom.
Physical And Chemical Properties Analysis
Triisopentylamine is a liquid at room temperature . It has a refractive index of 1.433 . The boiling point is between 265-270 °C , and it has a density of 0.782 g/mL at 20 °C .
Scientific Research Applications
Photovoltaic Materials
Triisopentylamine and its derivatives, specifically triarylamine, have been extensively utilized in the development of opto- and electro-active materials. Their unique electron donating and transporting capabilities, along with their special propeller starburst molecular structure, make them highly efficient in solar cell applications. This is particularly evident in organic photovoltaic functional materials, where triarylamine as an electron donor has significantly improved the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells (Ning & Tian, 2009).
Extraction of Chromium(VI)
Triisooctylamine, a derivative of triisopentylamine, has been employed for extracting Chromium(VI) from various acid solutions. This extraction is based on an ion-exchange reaction, which is prominent in amine-Cr(VI) extraction systems. The study demonstrates that at low acidities, the ion-exchange mechanism is predominant, while at higher acidities, Chromium(VI) is coextracted with acids like HCl or HBr (Huang, Chen, & Kuo, 1991).
Ammonia Substitute in Tetrazole Synthesis
Tritylamine, another derivative, acts as an effective ammonia surrogate in the Ugi tetrazole synthesis. This is important as N-Unsubstituted α-aminotetrazoles, which are synthesized through this method, have significant biological activities. The process offers an alternative route to access difficult-to-obtain derivatives (Zhao, Boltjes, Herdtweck, & Dömling, 2013).
Separation of Metals
Triisooctylamine is also effective in the separation of metals. It has been used to completely separate copper from cobalt in chloride-containing aqueous solutions. This demonstrates its potential in metal recovery and purification processes (Logeat, Mankowski, Molinier, & Lenzi, 1982).
Corrosion Inhibition
Tributylamine, a compound related to triisopentylamine, has been studied for its potential as a volatile inhibitor of hydrogen sulfide corrosion in steels. This shows its applicability in preventing corrosion, especially in environments where hydrogen sulfide is present (Kashkovskiy, Kuznetsov, & Kazansky, 2012).
Construction Material Admixtures
In the construction industry, triisopropanolamine is used as an admixture to accelerate the setting and hardening process of cement pastes. This demonstrates its utility in enhancing the properties of construction materials (Aggoun, Cheikh-Zouaoui, Chikh, & Duval, 2008).
Safety And Hazards
Triisopentylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It’s labeled with the GHS05 pictogram, indicating that it’s a skin corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Relevant Papers
One relevant paper titled “High-Performance Kinetic Hydrate Inhibition with Poly(N-isopropyl methacrylamide) and Triisopentylamine Oxide Surprising Concentration-Dependent Results” discusses the use of Triisopentylamine in combination with Poly(N-isopropyl methacrylamide) for kinetic hydrate inhibition . The paper highlights the exceptional performance of this blend, better than any other blend observed so far .
properties
IUPAC Name |
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVUSSUOYHTOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060946 | |
Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Triisopentylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18247 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Triisopentylamine | |
CAS RN |
645-41-0 | |
Record name | 3-Methyl-N,N-bis(3-methylbutyl)-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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